Ethyl 4-(2-((3-acetamidophenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 4-[2-(3-acetamidoanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O6/c1-3-32-23(31)22-19(13-21(30)27(26-22)18-10-5-4-6-11-18)33-14-20(29)25-17-9-7-8-16(12-17)24-15(2)28/h4-13H,3,14H2,1-2H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGYWKBIBKERCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC(=C2)NC(=O)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-((3-acetamidophenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, with the CAS number 899943-08-9, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C23H22N4O6 |
| Molecular Weight | 450.4 g/mol |
| CAS Number | 899943-08-9 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory processes and cellular signaling pathways. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound can modulate inflammatory responses. For instance, lipoxin A4 (LXA4), a known anti-inflammatory mediator, has been shown to inhibit tumor growth and angiogenesis through its receptors. The potential for this compound to mimic or enhance LXA4 activity warrants further investigation .
Anticancer Properties
The compound's structure suggests it may interfere with cancer cell proliferation. Analogous compounds have demonstrated the ability to induce apoptosis in cancer cells by activating specific signaling pathways such as NF-kB and MAPK pathways. These pathways are crucial in regulating cell survival and apoptosis .
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds, providing insights into their potential applications:
- Inhibition of Tumor Growth : A study demonstrated that derivatives of pyridazine compounds inhibited the proliferation of various cancer cell lines. The mechanism involved downregulation of pro-survival signals and upregulation of apoptotic markers .
- Modulation of Inflammatory Responses : Research on compounds targeting LXA4 receptors showed significant reductions in inflammatory cytokines in animal models of sepsis. This suggests that similar structures could possess therapeutic effects in inflammatory diseases .
- Cellular Mechanisms : High-throughput screening identified several small molecules that enhance Oct3/4 expression in stem cells, indicating that derivatives of this compound might influence stem cell differentiation and pluripotency .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
